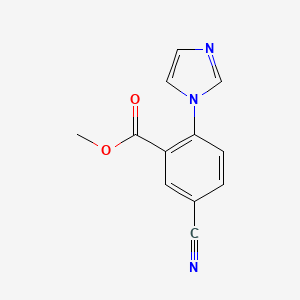

methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate

Descripción

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate is a benzoate ester derivative featuring a cyano group at the 5-position and an imidazole ring at the 2-position of the benzene core. Potential applications could span pharmaceuticals, agrochemicals, or materials science, inferred from structurally related compounds with demonstrated biological activity (e.g., antitumor benzimidazole derivatives ) or insecticidal properties (methyl benzoate derivatives ).

Propiedades

IUPAC Name |

methyl 5-cyano-2-imidazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-12(16)10-6-9(7-13)2-3-11(10)15-5-4-14-8-15/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOMCKUJOJLTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-cyano-2-aminobenzoic acid with an imidazole derivative in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Amine derivatives.

Substitution: Carboxylic acids.

Aplicaciones Científicas De Investigación

Pharmacological Activities

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate has been studied for its pharmacological properties, particularly its potential as an anti-inflammatory and analgesic agent. The imidazole moiety is known for its biological activity, often enhancing the efficacy of compounds in therapeutic contexts.

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of imidazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation. For instance, compounds similar to methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate showed IC50 values indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Table 1: Comparative Analysis of Anti-inflammatory Activity

| Compound Name | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate | 0.1664 nM | 0.0370 nM |

| Diclofenac | 17 nM | 69 nM |

Antiviral Properties

Recent research has highlighted the potential antiviral properties of imidazole derivatives against various viruses, including Herpes Simplex Virus (HSV) and enteroviruses. Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate may serve as a scaffold for developing new antiviral agents.

Case Study: Antiviral Activity

In vitro studies have shown that certain benzimidazole derivatives exhibit significant antiviral activity with low IC50 values against HSV . Compounds structurally related to methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate were found to inhibit viral replication effectively.

Applications in Agrochemicals

The compound's structure suggests potential utility in agrochemical formulations. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Case Study: Pesticidal Activity

Research indicates that imidazole derivatives can act as effective fungicides. Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate could be explored for its fungicidal properties, contributing to sustainable agricultural practices through targeted pest control.

Applications in Materials Science

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate also shows promise in materials science due to its unique chemical properties, which may be harnessed for creating novel polymers or nanomaterials.

Case Study: Polymer Development

Studies have indicated that incorporating cyano and imidazole groups into polymer matrices can enhance thermal stability and mechanical properties. This compound could serve as a building block for synthesizing advanced materials with tailored functionalities.

Mecanismo De Acción

The mechanism of action of methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound in biological systems.

Comparación Con Compuestos Similares

Benzoate Esters with Heterocyclic Substituents

- Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate (): Substituents: Benzimidazole at 4-position, methyl group at benzimidazole 5-position. Synthesis: Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate using Na₂S₂O₅ in DMF.

- Methyl 2-Amino-5-Fluoro-4-(1H-imidazol-1-yl)benzoate (): Substituents: Amino (electron-donating), fluoro (electron-withdrawing), and imidazole at 4-position. Properties: Predicted boiling point 431.6°C, pKa 4.76, density 1.37 g/cm³. The amino group increases basicity compared to the cyano group in the target compound.

Benzimidazole vs. Imidazole Derivatives

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives ():

- Feature a sulfonyl group and benzimidazolone core. The bulkier benzimidazole system may reduce solubility compared to imidazole-containing compounds.

- Applications: Antitumor activity via sulfonyl group interactions with biological targets.

- 5-[(1H-Benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic Acid (): Combines benzimidazole and dicarboxylic acid groups, enabling coordination polymer formation. The target compound’s cyano group could similarly participate in metal coordination.

Physicochemical Properties

Table 1: Comparison of Key Properties

*Calculated using atomic masses.

- Cyano Group Impact: The ─CN group in the target compound is strongly electron-withdrawing, likely lowering pKa compared to amino-substituted analogs (e.g., 4.76 in vs. ~2-3 predicted here) and reducing basicity. This could enhance stability in acidic environments.

- Imidazole vs.

Actividad Biológica

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study reported that this compound exhibited significant antiproliferative activity against the U251 glioblastoma cell line with an IC50 value of 0.94 µM, indicating its effectiveness in inhibiting tumor growth .

The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Inhibition of Cell Migration : It obstructs the migratory potential of cancer cells, which is crucial for metastasis .

Antibacterial Activity

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate has also demonstrated significant antibacterial properties. In vitro studies indicated that it exhibits broad-spectrum activity against gram-positive and some gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate has shown promising antioxidant activity. Its ability to scavenge free radicals was assessed using the DPPH assay, where it exhibited an IC50 value comparable to standard antioxidants like Trolox .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on U251 glioblastoma cells revealed that treatment with methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase. This was accompanied by increased apoptosis rates, suggesting that the compound could serve as a therapeutic agent in glioblastoma treatment .

Case Study 2: Antibacterial Assessment

In a comparative analysis of various compounds, methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate was found to be effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.